molecular formula C12H6O3 B1211137 Naphtho[1,2-b]furan-4,5-dione

Naphtho[1,2-b]furan-4,5-dione

Cat. No.: B1211137
M. Wt: 198.17 g/mol
InChI Key: HAUHEECDQLXVSA-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-4,5-dione (NFD) is a 1,2-furanonaphthoquinone first isolated from Avicennia marina and later synthesized chemically via a one-pot reaction involving 2-hydroxy-1,4-naphthoquinone and chloroacetaldehyde . Its fused furan-quinone structure (Fig. 1) confers potent bioactivity, including cytotoxicity against cancer cells (e.g., IC₅₀ = 2.85–3.05 µM against HeLa, KB, and HepG2 cells) and anti-MRSA activity (minimum inhibitory concentration [MIC] = 2 µg/mL against planktonic MRSA) . NFD disrupts multiple signaling pathways, such as EGFR/PI3K/Akt and Src kinase, to induce apoptosis and inhibit metastasis .

Scientific Research Applications

Anticancer Properties

NFD has been extensively studied for its anticancer effects across various cancer cell lines. The following table summarizes key findings from research studies that highlight its efficacy against different types of cancer:

Cancer Type Cell Line Mechanism of Action Key Findings
Oral Squamous Cell CarcinomaCa9-22Induces apoptosis via EGF receptor/PI3K/Akt signaling pathwayNFD treatment suppressed EGF receptor phosphorylation and activated apoptosis markers such as caspase-3 and caspase-9. It also disrupted mitochondrial membrane potential and upregulated pro-apoptotic proteins .
Breast CancerMDA-MB-231Induces S-phase arrest and apoptosis through JNK and ERK signaling pathwaysNFD caused a significant decrease in cyclin A and cyclin B expression, leading to S-phase arrest. It also activated caspases and altered the expression of Bcl-2 family proteins, promoting apoptosis .
Hepatocellular CarcinomaHuh7Disrupts HGF-induced migration and invasionNFD exhibited inhibitory effects on cell migration and invasion mediated by hepatocyte growth factor, showcasing its potential in preventing metastasis in liver cancer .

Case Studies

Several case studies have illustrated the potential clinical applications of NFD:

  • Study on Oral Squamous Cell Carcinoma : A study demonstrated that NFD effectively induced apoptosis in oral squamous cell carcinoma cells by inhibiting the EGF receptor signaling pathway. This finding suggests that NFD may serve as a therapeutic agent for treating oral cancers resistant to conventional therapies .
  • Breast Cancer Research : Another study focused on MDA-MB-231 cells revealed that NFD not only induced apoptosis but also caused significant cell cycle arrest. This dual action indicates its potential as a lead compound for developing new breast cancer therapies .

Chemical Reactions Analysis

Cycloaddition Reactions

NFD participates in [3+2] and other cycloadditions due to its conjugated system:

  • [3+2] Cycloaddition with alkynes : Under blue visible-light photocatalysis, NFD reacts with phenylacetylene to form naphtho[2,3-b]furan-4,9-dione derivatives with complete regioselectivity (C-2 substitution confirmed via X-ray) .

  • CAN-mediated cycloaddition : Ammonium cerium(IV) nitrate (CAN) facilitates reactions with alkenes or phenylacetylene, producing fused furan-dione derivatives .

Reaction TypeConditionsProductKey FeaturesCitations
[3+2] with phenylacetyleneVisible light, MeCN, 24 h2-Phenylnaphtho[2,3-b]furan-4,9-dioneRegioselective, no isomers
CAN-mediatedCAN in MeCN/H₂OFuran-dione fused derivativesBroad substrate scope

Electrophilic Substitution

The naphthalene ring undergoes electrophilic attacks at activated positions:

  • Nitration : Introduces nitro groups at electron-rich positions (e.g., C-6 or C-7) under HNO₃/H₂SO₄.

  • Halogenation : Chlorination or bromination occurs via Cl₂/FeCl₃ or Br₂/FeBr₃.

Reaction TypeReagentsPositionApplicationsCitations
NitrationHNO₃, H₂SO₄C-6/C-7Precursor for derivatives
BrominationBr₂, FeBr₃C-3/C-8Bioactive analog synthesis

Nucleophilic Additions

The carbonyl groups at C-4 and C-5 are reactive toward nucleophiles:

  • Hydroxylamine addition : Forms oxime derivatives at C-4/C-5 under basic conditions.

  • Grignard reactions : Alkyl/aryl groups add to carbonyls, producing diols or ethers.

Reaction TypeReagentsProductOutcomeCitations
Oxime formationNH₂OH, NaOHNFD-oximeEnhanced solubility
Grignard additionRMgX, THFAlkylated NFD derivativesModified bioactivity

Redox Reactions

The quinone moiety enables redox transformations:

  • Reduction : NaBH₄ or catalytic hydrogenation reduces C-4/C-5 carbonyls to hydroquinones, altering biological activity .

  • Oxidative dimerization : Under basic conditions, NFD forms dimers via radical coupling .

Reaction TypeConditionsProductBiological ImpactCitations
NaBH₄ reductionNaBH₄, MeOHDihydro-NFDLoss of anticancer activity
Oxidative dimerizationKOH, O₂Bifuran-dione dimerEnhanced stability

Biological Activity Correlations

Specific reactions enhance NFD’s bioactivity:

  • Apoptosis induction : JNK/ERK pathway activation in MDA-MB-231 cells via redox cycling .

  • Anti-MRSA activity : Structural integrity of the furan-dione system is critical (MIC: 4.9–9.8 μM) .

Comparative Reactivity

NFD’s reactivity differs from analogs due to carbonyl positioning:

CompoundKey Reactivity DifferenceCitations
Naphtho[2,3-b]furan-4,9-dioneLess electrophilic at C-4/C-5; lower cycloaddition yield
1,4-NaphthoquinoneHigher redox activity; fewer furan-mediated reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for naphtho[1,2-b]furan-4,5-dione derivatives, and how are they characterized?

this compound derivatives are typically synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) via allylation, Claisen rearrangement, and cyclization. For example:

  • Step 1 : Allylation of lawsone with allyl bromide yields 2-allyl-3-hydroxynaphthene-1,4-dione.
  • Step 2 : Claisen rearrangement produces an intermediate, which undergoes cyclization using Lewis acids (e.g., NbCl₅) to form ortho-quinones.
  • Step 3 : Bromination with NBS/AIBN generates 2-(bromomethyl) intermediates, which react with phenols or amines to yield substituted derivatives .

Characterization : Derivatives are confirmed via ¹H NMR, ¹³C NMR , and HRMS to verify regiochemistry and purity. For example, 2-ethyl and 2-butyl derivatives show distinct methylene proton shifts at δ 2.7–3.1 ppm in ¹H NMR .

Q. What in vitro biological activities have been reported for this compound derivatives?

These compounds exhibit cytotoxicity against cancer cell lines (e.g., K562 leukemia, PC3 prostate cancer, and WM9 melanoma) with IC₅₀ values in the micromolar range . Additionally, they demonstrate:

  • Antimicrobial activity : this compound (N12D) shows potent anti-MRSA activity (MIC = 4.9–9.8 µM), disrupting bacterial membranes and biofilms .
  • Anti-inflammatory effects : Derivatives inhibit NF-κB and downregulate COX-2/iNOS in macrophages, reducing pro-inflammatory cytokine production .

Q. How are structure-activity relationships (SAR) evaluated for these derivatives?

SAR studies focus on substituent effects :

  • Oxime/hydrazone groups : Oxime derivatives (e.g., 43a) show superior anti-MRSA activity compared to hydrazones due to enhanced DNA gyrase inhibition .
  • Alkyl vs. aryl substituents : 2-Ethyl and 2-butyl groups improve cytotoxicity compared to phenyl derivatives, likely due to increased lipophilicity .
  • Quinone core : The this compound scaffold is critical for activity; linear analogs (e.g., naphtho[2,3-b] derivatives) are less potent .

Advanced Research Questions

Q. What mechanistic pathways underlie the anticancer effects of this compound derivatives?

  • EGFR/PI3K/Akt inhibition : Derivatives block EGFR activation, suppressing PI3K/Akt signaling and reducing migration in MDA-MB-231 breast cancer cells .
  • Topoisomerase II-mediated DNA damage : Certain derivatives induce DNA double-strand breaks by stabilizing topoisomerase II-DNA complexes, triggering apoptosis in lung adenocarcinoma .
  • Metabolic disruption : N12D interferes with bacterial gluconeogenesis and the TCA cycle, linking its antimicrobial and anticancer effects .

Q. How do researchers address contradictions in cytotoxicity data across cell lines?

Discrepancies in IC₅₀ values (e.g., varying sensitivity between K562 and PC3 cells) are investigated via:

  • Pathway-specific assays : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or DNA damage responses (γ-H2AX foci) .
  • Metabolic profiling : LC-MS-based metabolomics identifies cell line-specific vulnerabilities, such as altered glutathione levels in resistant cells .
  • 3D tumor models : Spheroid assays better replicate in vivo drug penetration challenges, explaining reduced efficacy in monolayer cultures .

Q. What strategies optimize the synthesis of low-yield derivatives (e.g., 18.2% yield for 2-phenylnaphtho[2,3-b]furan-4,9-dione)?

  • Catalyst screening : Pd/C-mediated coupling improves yields for naphtho[2,3-b]furan-4,9-diones by enabling reverse hydrogenolysis under oxidant-free conditions .
  • Microwave-assisted synthesis : Reduces reaction times and increases yields for thio-derivatives (e.g., from lawsone) via controlled dielectric heating .
  • Purification protocols : Column chromatography with gradient elution (hexane/acetone) resolves regioisomeric byproducts common in radical-mediated cyclizations .

Q. How is the electrochemical behavior of this compound leveraged in drug design?

  • Radical generation : The quinone core undergoes reversible one-electron reduction to semiquinone radicals, which are stabilized by nitroaryl substituents. This redox cycling enhances pro-apoptotic ROS generation in cancer cells .
  • Stability assays : Cyclic voltammetry in DMSO/TBAP quantifies radical lifetime (t₁/₂ = 0.06 s for [Q]-PhNO₂), correlating with in vitro cytotoxicity .

Q. What in vivo models validate the therapeutic potential of these compounds?

  • MRSA-infected wound models : Hydroxyimino derivatives (e.g., 43a) reduce bacterial burden by 4-log CFU at 100 µg/mL without skin irritation, outperforming cetylpyridinium chloride .
  • Xenograft tumors : TC7 (a methyl ester derivative) suppresses prostate cancer growth by inducing G2/M arrest and apoptosis, validated via histopathology and PET imaging .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations Among Naphthoquinone Derivatives

NFD belongs to the naphthofuranquinone family, which includes isomers and derivatives with distinct substituents or fused ring positions. Key structural differences and their biological implications are summarized below:

Compound Name Key Structural Features Biological Activity Highlights References
Naphtho[1,2-b]furan-4,5-dione Furan fused at 1,2-position; quinone at 4,5-position Cytotoxicity (IC₅₀ = 2.85–3.05 µM), anti-MRSA
Naphtho[2,3-b]furan-4,9-dione Furan fused at 2,3-position; quinone at 4,9-position Moderate anti-MRSA (MIC = 8 µg/mL)
2-Ethyl-NFD (4h) Ethyl substituent at C2 of NFD Reduced cytotoxicity (IC₅₀ = 15.2 µM vs. K562)
2-Methoxy-NFD (TB8) Methoxy group at C2 Lower anti-cancer activity vs. parent NFD
(Z)-4-(Hydroxyimino)NFD (43a) Oxime group at C4 Potent anti-MRSA (MIC = 1 µg/mL)

Structural Insights :

  • Quinone Position: Shifting the quinone moiety from 4,5 (NFD) to 4,9 (Naphtho[2,3-b]furan-4,9-dione) reduces anti-MRSA potency by 4-fold, highlighting the importance of the 1,2-furan-quinone arrangement .
  • Substituent Effects : Alkyl groups (e.g., ethyl in 4h) diminish cytotoxicity, while electron-withdrawing groups (e.g., oxime in 43a) enhance antibacterial activity .

Cytotoxicity Comparison Against Cancer Cell Lines

NFD and its derivatives exhibit varied cytotoxic profiles depending on substituents:

Compound Cell Line (Cancer Type) IC₅₀ (µM) Key Mechanism References
NFD HeLa (cervical) 2.85 JNK/ERK activation, S-phase arrest
TB7 K562 (leukemia) 8.92 DNA intercalation
TC1 PC3 (prostate) 12.4 Mitochondrial membrane depolarization
4k (2-Phenyl) WM9 (melanoma) 6.31 ROS generation

Mechanistic Differences :

  • Parent NFD : Induces apoptosis via dual activation of JNK and ERK pathways .
  • Derivatives (e.g., TC1) : Trigger mitochondrial dysfunction, suggesting divergent pathways based on substituent chemistry .

Anti-MRSA Activity of NFD vs. Analogues

NFD outperforms structurally similar compounds in combating MRSA:

Compound Anti-MRSA Activity (MIC, µg/mL) Biofilm Inhibition (50% reduction at µg/mL) Key Target References
NFD 2.0 50 (planktonic) DNA gyrase, RNA polymerase
Naphtho[2,3-b]furan-4,9-dione 8.0 Inactive N/A
43a (Oxime-NFD) 1.0 100 (planktonic + biofilm) DNA gyrase

Critical Observations :

  • Linear furanoquinones (e.g., naphtho[2,3-b]furan-4,9-dione) lack anti-MRSA activity, emphasizing the necessity of the 1,2-furan-quinone scaffold .
  • Oxime derivatives (e.g., 43a) enhance biofilm penetration, achieving complete MRSA eradication at 100 µg/mL .

Yield and Purity :

  • Methoxy derivatives (TB8) yield 12% with low melting points (53–54°C), while amine-substituted derivatives (TC1) achieve higher yields (51%) .

Preparation Methods

Although not directly applied to NFD, recent work on naphtho[2,3-b]furan-4,9-diones offers valuable insights into regioselective furan synthesis. A 2023 study demonstrated that visible-light irradiation (460 nm) of 2-hydroxy-1,4-naphthoquinone and phenylacetylenes in acetonitrile induces a [3+2] cycloaddition, yielding naphtho[2,3-b]furan-4,9-diones with 75% efficiency . This catalyst-free method generates excited triplet states in the naphthoquinone, which react with alkynes to form biradical intermediates before cyclizing into the furan product .

While this approach produces a regioisomer of NFD, it highlights the potential for photochemical strategies in furan synthesis. Key advantages include excellent functional group tolerance and avoidance of heavy metals or harsh reagents . Adapting this methodology to NFD synthesis would require modifying the alkyne substrate or reaction conditions to favor [1,2-b] regiochemistry, a challenge yet to be addressed in the literature.

Comparative Analysis of Methodological Efficiency

The table below summarizes key attributes of NFD synthesis routes and related methodologies:

Method Starting Materials Conditions Yield Regioselectivity Environmental Impact
One-pot condensation 2-Hydroxy-1,4-naphthoquinone, chloroacetaldehydeAmbient or heated, no catalystHigh (reported as "efficient")[1,2-b]Moderate (toxic reagent)
Visible-light cycloaddition 2-Hydroxy-1,4-naphthoquinone, phenylacetylenesBlue LEDs, MeCN, 25°C75%[2,3-b]Low (solvent recyclable, no catalysts)

The one-pot method remains the sole route to NFD, whereas visible-light approaches excel in sustainability but target alternative regioisomers. Future research could explore hybrid strategies, such as substituting chloroacetaldehyde with less hazardous electrophiles under photochemical conditions.

Mechanistic Considerations and Byproduct Management

In the classical synthesis, side reactions may arise from overalkylation of 2-hydroxy-1,4-naphthoquinone or incomplete cyclization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying product purity . For instance, single-crystal X-ray diffraction has confirmed the structure of related naphthofurans, underscoring the importance of analytical validation .

In photochemical routes, controlling the excited-state dynamics of naphthoquinones is essential to prevent polymerization or oxidation byproducts . The use of acetonitrile as a solvent mitigates these risks by stabilizing reactive intermediates through polar interactions .

Properties

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)12-9(11(10)14)5-6-15-12/h1-6H

InChI Key

HAUHEECDQLXVSA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O

Synonyms

naphtho(1,2-b)furan-4,5-dione
NF-4,5-dione

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
Naphtho[1,2-b]furan-4,5-dione
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
Naphtho[1,2-b]furan-4,5-dione
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
Naphtho[1,2-b]furan-4,5-dione
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
Naphtho[1,2-b]furan-4,5-dione
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
Naphtho[1,2-b]furan-4,5-dione
1-(2,5-Dihydro-2-furanyl)-5-fluorouracil
Naphtho[1,2-b]furan-4,5-dione

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